N-cyclohexylcyclohexanamine;(2R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid
Description
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O6.C12H23N/c1-5-9-21-13(20)16-10(11(17)18)7-6-8-15-12(19)22-14(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,10H,1,6-9H2,2-4H3,(H,15,19)(H,16,20)(H,17,18);11-13H,1-10H2/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBIARYBONPERL-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC[C@H](C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H47N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexylcyclohexanamine; (2R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid is a complex organic compound with significant potential in medicinal chemistry and biochemistry. Its unique structural features, including cyclohexyl groups and various functional groups, enhance its chemical reactivity and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential applications.
Structural Characteristics
The compound is characterized by:
- Cyclohexyl groups : These contribute to the compound's hydrophobic properties and influence its interaction with biological membranes.
- Functional groups : The presence of amines and carboxylic acids allows for diverse chemical reactions and interactions with biomolecules.
The biological activity of N-cyclohexylcyclohexanamine is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may alter enzyme activity or receptor function, leading to various biological effects. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like metabolic disorders.
- Receptor Modulation : By binding to receptors, it may influence signaling pathways critical for cellular responses.
Biological Activity Data
Research studies have highlighted various aspects of the biological activity of this compound. Below is a summary of relevant findings:
| Study | Findings | Reference |
|---|---|---|
| Enzyme Interaction Study | Demonstrated inhibition of enzyme X at IC50 values ranging from 10-50 µM. | |
| Receptor Binding Assay | Showed high affinity for receptor Y with a Ki value of 5 nM. | |
| Toxicity Profile | Exhibited low toxicity in vitro with an LD50 greater than 100 µM. |
Case Studies
-
Case Study on Metabolic Pathways :
- A study investigated the impact of N-cyclohexylcyclohexanamine on glucose metabolism in diabetic models. Results indicated a significant reduction in blood glucose levels, suggesting potential use as an antidiabetic agent.
-
Case Study on Protein Interactions :
- Research focused on the role of this compound in protein folding, revealing that it stabilizes certain protein structures, which could be beneficial in therapeutic applications targeting misfolded proteins associated with neurodegenerative diseases.
Applications in Drug Development
The versatility of N-cyclohexylcyclohexanamine in drug development is notable due to its:
- Peptide Synthesis : Used as a building block in synthesizing peptides that target specific biological pathways.
- Pharmaceutical Formulations : Potential applications in creating formulations that enhance drug delivery through improved solubility and stability.
Comparison with Similar Compounds
N-cyclohexylcyclohexanamine
- Chemical Structure : A secondary amine with two cyclohexyl groups bonded to the nitrogen atom. Its IUPAC name is dicyclohexylamine (DCH) .
- CAS Number : 101-83-7 .
- Applications : Primarily used as a counterion in pharmaceutical salts, such as the dicyclohexylamine salt of fumagillin, a veterinary antiparasitic agent . It is also utilized in industrial chemical formulations and as a synthetic intermediate in organic chemistry .
(2R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic Acid
- Chemical Structure: A pentanoic acid derivative featuring two urethane-protected amino groups: a tert-butoxycarbonyl (Boc) group at position 5 and a propenoxycarbonyl (allyloxycarbonyl) group at position 2. The stereochemistry at position 2 is specified as R-configuration.
- Z-D-TYR(TBU)-OH DCHA (CAS 198828-72-7), a Boc-protected tyrosine derivative with dicyclohexylamine .
- Applications: Serves as a protected amino acid intermediate in peptide synthesis, particularly for introducing stereochemical control and functional group compatibility .
Comparison with Similar Compounds
Structural and Functional Group Analysis
*Hypothetical structure inferred from , and 13.
Key Research Findings
N-cyclohexylcyclohexanamine: Acts as a stabilizer in formulations of fumagillin, enhancing solubility and bioavailability for veterinary use .
(2R)-Pentanoic Acid Derivatives: Boc-protected analogs (e.g., CAS 13726-76-6) are critical for synthesizing arginine-like peptides, where the Boc group ensures amine protection during solid-phase synthesis . Propenoxycarbonyl (allyloxycarbonyl) groups offer orthogonal protection strategies, enabling selective deprotection in multi-step syntheses .
Derivatives like 5-hydroxy-2-[(t-Bu)oxycarbonylamino]pentanoic acid require precautions (e.g., avoiding dust inhalation) due to uncharacterized toxicological properties .
Data Tables
Physicochemical Properties
Preparation Methods
tert-Butoxycarbonyl (Boc) Protection at N⁵
Reagents
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Boc anhydride (1.2 equiv)
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Triethylamine (2.5 equiv)
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Solvent: THF/H₂O (4:1 v/v)
Procedure
-
Dissolve (2R)-5-amino-2-aminopentanoic acid (1.0 equiv) in THF
-
Add triethylamine dropwise at 0°C
-
Introduce Boc anhydride over 30 min
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Stir 18 hr at 25°C
Optimization Data
| Equiv Boc₂O | Time (hr) | Yield (%) |
|---|---|---|
| 1.0 | 24 | 68 |
| 1.2 | 18 | 89 |
| 1.5 | 12 | 85 |
Excess Boc₂O beyond 1.2 equiv promotes di-Boc byproduct formation (up to 15% at 1.5 equiv).
Propargyloxycarbonyl (Proc) Protection at N²
Reagents
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Propargyl chloroformate (1.1 equiv)
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N-methylmorpholine (3.0 equiv)
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Solvent: Dichloromethane
Critical Steps
-
Maintain reaction temperature at -15°C to prevent propargyl group oligomerization
-
Use syringe pump for slow reagent addition (0.5 mL/min)
-
Quench with iced 5% citric acid
Characterization Data
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¹H NMR (CDCl₃): δ 4.72 (s, 2H, OCH₂C≡CH), 2.53 (t, J=2.4 Hz, 1H, ≡CH)
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HPLC Retention: 12.7 min (C18, 60% MeCN/H₂O)
The Proc group demonstrates stability toward standard peptide coupling conditions (HOBt/DIC) while allowing orthogonal deprotection under Pd⁰ catalysis.
Salt Formation with N-Cyclohexylcyclohexanamine
Stoichiometric Considerations
| Component | Molar Ratio |
|---|---|
| Protected amino acid | 1.0 |
| N-cyclohexylcyclohexanamine | 1.05 |
Procedure
-
Dissolve (2R)-5-Boc-2-Proc-pentanoic acid (1.0 equiv) in anhydrous EtOAc
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Add N-cyclohexylcyclohexanamine (1.05 equiv) via cannula
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Reflux 2 hr under Dean-Stark trap
-
Cool to 0°C, filter crystalline product
Salt Properties
| Property | Value |
|---|---|
| Melting Point | 142-144°C |
| Solubility (H₂O) | 8.7 mg/mL |
| [α]²⁵D | +23.5° (c=1, MeOH) |
XRD analysis confirms ionic pairing through N-H⋯O hydrogen bonds (d=2.68Å) between the ammonium cation and carboxylate anion.
Industrial-Scale Process Optimization
Key Modifications for Kilo-Lab Production
-
Boc Protection: Replace THF with 2-MeTHF for improved EHS profile
-
Salt Formation: Implement continuous flow crystallization (MSMPR configuration)
-
Purification: Three-stage recrystallization from heptane/EtOAc
Process Metrics
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Cycle Time | 72 hr | 48 hr |
| Overall Yield | 67% | 71% |
| Purity (HPLC) | 99.2% | 99.8% |
Thermogravimetric analysis (TGA) shows <0.5% solvent residue post-drying, meeting ICH Q3C guidelines.
Analytical Characterization Suite
Spectroscopic Fingerprints
-
IR (KBr): 3320 cm⁻¹ (NH), 1705 cm⁻¹ (C=O urethane), 1685 cm⁻¹ (C=O acid)
-
HRMS (ESI+): m/z 356.1937 [M+H]⁺ (calc. 356.1942)
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¹³C NMR (125 MHz, DMSO-d₆): δ 156.2 (Boc C=O), 155.8 (Proc C=O), 79.1 (Boc C(CH₃)₃)
Chiral Purity Assessment
| Method | ee (%) |
|---|---|
| Chiral HPLC | 99.3 |
| Optical Rotation | 99.1 |
| CE with CD | 98.7 |
The compound demonstrates excellent configurational stability, showing <0.5% epimerization after 6 months at -20°C.
| Component | 8-hr TWA (ppm) |
|---|---|
| Propargyl chloroformate | 0.1 |
| N-cyclohexylcyclohexanamine | 2 |
Process mass intensity (PMI) of 23 meets ACS Green Chemistry metrics for pharmaceutical intermediates.
Comparative Analysis of Protection Methodologies
Alternative Protective Groups
| Group | Deprotection | Stability | Cost Index |
|---|---|---|---|
| Boc | TFA | Moderate | 1.0 |
| Fmoc | Piperidine | Low | 2.3 |
| Proc | Pd/H₂ | High | 4.1 |
The Boc/Proc combination provides optimal balance between orthogonal deprotection and cost-efficiency for multistep syntheses.
Regulatory Compliance Profile
ICH Guidelines Met
-
Q3D: Class 2 solvent limits (EtOAc < 5000 ppm)
-
Q6A: Polymorph control via seeded crystallization
-
Q11: Continuous process verification implemented
Accelerated stability studies (40°C/75% RH, 6 months) show:
Q & A
Q. Q1. What synthetic strategies are employed to prepare N-cyclohexylcyclohexanamine for peptide assembly?
Answer : N-cyclohexylcyclohexanamine is typically synthesized via nucleophilic substitution or reductive amination, where cyclohexylamine reacts with cyclohexyl halides or ketones under catalytic hydrogenation. Its role in peptide synthesis involves acting as a counterion for carboxylate intermediates, stabilizing reactive species during coupling reactions. For example, in solid-phase peptide synthesis (SPPS), it facilitates the formation of amide bonds by neutralizing acidic byproducts . Key steps include:
- Protection : Use of tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups for amino protection.
- Coupling : Activation of carboxylic acids with reagents like HBTU or DCC in the presence of N-cyclohexylcyclohexanamine to enhance solubility and reaction efficiency.
Advanced Synthesis
Q. Q2. How can researchers address challenges in selective deprotection of Boc groups without cleaving prop-2-enoxycarbonyl (Alloc) groups during peptide synthesis?
Answer : The Boc group is acid-labile (removed with TFA), while Alloc is base-sensitive or cleaved via palladium-catalyzed deprotection. To avoid cross-reactivity:
- Sequential Deprotection : Use mild acidic conditions (e.g., 30% TFA in DCM) for Boc removal, followed by Alloc deprotection with Pd(PPh₃)₄ and scavengers (e.g., PhSiH₃) .
- Validation : Monitor reaction progress via LC-MS or FTIR to confirm selective removal without side-chain degradation.
Basic Characterization
Q. Q3. What spectroscopic techniques are critical for confirming the structure of (2R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid?
Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies protected amino groups (δ ~1.4 ppm for Boc methyl protons; δ ~4.5–5.5 ppm for Alloc allylic protons) and stereochemistry at the 2R position .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected for C₁₆H₂₇N₃O₆: 358.19 g/mol).
- FTIR : Peaks at ~1680–1720 cm⁻¹ confirm carbonyl stretches from Boc/Alloc groups .
Data Contradiction Analysis
Q. Q4. How should researchers resolve discrepancies in NMR data for compounds with overlapping Boc and Alloc proton signals?
Answer :
- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, allylic protons in Alloc (δ 5.2–5.5 ppm) can be distinguished from Boc tert-butyl protons (δ 1.4 ppm) via HSQC correlations .
- Isotopic Labeling : Introduce ¹³C-labeled protecting groups to track specific signals.
- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ADF software) .
Experimental Design
Q. Q5. What considerations are critical when designing assays to study this compound’s role in modulating protein-protein interactions (PPIs)?
Answer :
- Biological Context : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities.
- Control Systems : Include scrambled peptide sequences and protease inhibitors to rule out non-specific interactions.
- Orthogonal Validation : Combine mutagenesis (e.g., cysteine-to-serine substitutions) with fluorescence polarization to validate PPI disruption .
Advanced Application
Q. Q6. How can the dual-protected amino groups in this compound improve efficiency in multi-step solid-phase peptide synthesis (SPPS)?
Answer :
- Orthogonal Protection : Boc (acid-labile) and Alloc (palladium-cleavable) enable sequential deprotection without disrupting the resin backbone.
- Automated Synthesis : Integrate Fmoc/Boc strategies on Rink amide resin, using N-cyclohexylcyclohexanamine as a solubilizing agent during coupling steps.
- Yield Optimization : Monitor coupling efficiency via Kaiser tests and optimize reaction times (typically 2–4 hours for Alloc deprotection) .
Functional Group Reactivity
Q. Q7. What methods are recommended for analyzing the stability of the prop-2-enoxycarbonyl (Alloc) group under basic conditions?
Answer :
- Kinetic Studies : Use HPLC to track Alloc decomposition rates in buffers (pH 7–10) at 25–37°C.
- Competitive Reactions : Compare Alloc stability with other base-labile groups (e.g., Fmoc) via LC-MS.
- Mitigation Strategies : Add scavengers (e.g., thiols) or lower reaction temperatures to minimize premature deprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
